7-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
7-Chloro-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromene structure, which is a benzopyran derivative, and the presence of a chlorine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with 1H-benzotriazole in dichloromethane in the presence of thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-oxo-2H-chromene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group or the carboxylic acid group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, sodium azides, and various organic solvents like dichloromethane and acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with sodium azides can lead to the formation of triazole derivatives .
Scientific Research Applications
7-Chloro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, its structure allows it to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a hydroxyl group at the 7th position.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a diethylamino group instead of a chlorine atom.
Uniqueness
7-Chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity compared to other coumarin derivatives.
Properties
IUPAC Name |
7-chloro-2-oxochromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWKNGBPIMPABJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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